molecular formula C22H19FN4O5S B11369802 5-[bis(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11369802
M. Wt: 470.5 g/mol
InChI Key: KMBRZNGOJRIMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, fluorophenyl, methanesulfonyl, and pyrimidine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the furan-2-ylmethylamine: This can be achieved through the reaction of furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with 4-fluorophenyl group: This step may involve a nucleophilic substitution reaction where the furan-2-ylmethylamine reacts with a 4-fluorophenyl halide.

    Introduction of the methanesulfonyl group: This can be done through sulfonylation reactions using methanesulfonyl chloride.

    Formation of the pyrimidine carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-diones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of furan-2,5-diones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-CHLOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-BROMOPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The presence of the 4-fluorophenyl group in 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C22H19FN4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H19FN4O5S/c1-33(29,30)22-24-12-19(20(26-22)21(28)25-16-8-6-15(23)7-9-16)27(13-17-4-2-10-31-17)14-18-5-3-11-32-18/h2-12H,13-14H2,1H3,(H,25,28)

InChI Key

KMBRZNGOJRIMET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.